Home > Products > Screening Compounds P37892 > Itraconazole, (R)-(+)-
Itraconazole, (R)-(+)- - 154003-18-6

Itraconazole, (R)-(+)-

Catalog Number: EVT-10957803
CAS Number: 154003-18-6
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itraconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain fungal infections, such as:
Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.

First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Source and Classification

Itraconazole is classified as an antimycotic drug and is included in the World Health Organization's List of Essential Medicines. It functions by inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes . The compound is marketed under various brand names, including Sporanox and Tolsura, and is available in oral capsule form .

Synthesis Analysis

Methods of Synthesis
The synthesis of itraconazole involves multiple steps that include the formation of key intermediates through various chemical reactions. The primary synthetic route includes:

  1. Formation of the Triazole Ring: The triazole moiety is formed through cyclization reactions involving appropriate precursors.
  2. Dioxolane Ring Construction: This step typically involves the reaction of a suitable aldehyde with a diol to form the dioxolane structure.
  3. Coupling Reactions: The final steps involve coupling the triazole and dioxolane components with the sec-butyl side chain, resulting in the complete itraconazole structure.

The synthesis requires careful control of reaction conditions to ensure high yields and purity due to the compound's complex structure and stereochemistry .

Molecular Structure Analysis

Structure
Itraconazole features a complex molecular structure characterized by:

  • A triazole ring
  • A dioxolane ring
  • Multiple aromatic systems
  • Three chiral centers

The stereochemistry plays a crucial role in its pharmacological activity, as different diastereomers can exhibit varying degrees of efficacy and safety profiles .

Data

  • Molecular Formula: C35H38Cl2N8O4C_{35}H_{38}Cl_{2}N_{8}O_{4}
  • Molar Mass: 705.64 g/mol
  • CAS Number: 84625-61-6
  • IUPAC Name: 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one .
Chemical Reactions Analysis

Itraconazole undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Metabolism: Itraconazole is extensively metabolized in the liver primarily by cytochrome P450 enzyme CYP3A4, leading to several metabolites including hydroxyitraconazole, keto-itraconazole, and N-dealkyl-itraconazole. Hydroxyitraconazole exhibits antifungal activity comparable to that of itraconazole itself .
  2. Drug Interactions: Due to its ability to inhibit P-glycoprotein and cytochrome P450 enzymes, itraconazole can interact with other medications, affecting their metabolism and efficacy .
Mechanism of Action

Itraconazole exerts its antifungal effects primarily through inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This inhibition disrupts ergosterol synthesis, leading to increased membrane permeability and ultimately cell death in susceptible fungi.

Additionally, itraconazole has been shown to inhibit angiogenesis and the hedgehog signaling pathway, which are processes relevant not only to fungal infections but also to certain cancers . These mechanisms are distinct from its antifungal activity and suggest potential therapeutic applications beyond antifungal treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Itraconazole is typically presented as a white to slightly yellowish powder.
  • Solubility: It is insoluble in water but soluble in organic solvents such as dichloromethane.

Chemical Properties

  • pKa: Approximately 3.70
  • Log P (n-octanol/water): 5.66 at pH 8.1
  • Half-life: Approximately 21 hours .

These properties influence its pharmacokinetics and bioavailability; for instance, itraconazole's absorption can be significantly affected by gastric pH levels.

Applications

Itraconazole has a broad range of clinical applications:

  1. Antifungal Therapy: It is primarily used to treat systemic fungal infections such as aspergillosis, blastomycosis, histoplasmosis, and onychomycosis.
  2. Antiviral Activity: Recent studies suggest that itraconazole may exhibit antiviral properties against viruses including SARS-CoV-2 by inhibiting specific viral proteases .
  3. Research Applications: Its unique mechanism of action makes itraconazole a subject of interest in cancer research due to its antiangiogenic properties.
Stereoselective Synthetic Methodologies

Chiral Resolution Techniques for Enantiomeric Enrichment

The clinical formulation of itraconazole is typically administered as a racemic mixture of four cis-diastereomers, presenting significant challenges in isolating the pharmacologically active (R)-(+)-enantiomer. Chiral resolution techniques exploit subtle differences in physicochemical interactions between enantiomers and chiral stationary phases to achieve enantiomeric enrichment. High-performance liquid chromatography (HPLC) with polysaccharide-based chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) has proven highly effective, leveraging π-π interactions and hydrogen bonding for stereochemical discrimination. As demonstrated in Table 1, baseline separation of all eight stereoisomers is achievable through optimized mobile phase compositions, with the (2R,4S,2′R) configuration ((R)-(+)-itraconazole) exhibiting distinct retention behavior [9].

Table 1: Chiral HPLC Resolution Parameters for Itraconazole Stereoisomers

Stereoisomer ConfigurationRetention Time (min)Diastereomeric Purity (%)Optical Rotation [α]D (CHCl₃)
(2S,4R,2′S)43.017>98-5.5°
(2R,4S,2′R)42.520>98+5.7°
(2S,4S,2′R)37.800>98-19.1°
(2R,4R,2′S)39.253>98+18.6°

Conditions: Chiralpak IC column (250 x 4.6 mm), n-hexane:ethanol:diethylamine (80:20:0.1 v/v), 1.0 mL/min flow rate, 25°C [9].

Simulated moving bed (SMB) chromatography offers a scalable alternative, enabling continuous separation with higher throughput and reduced solvent consumption. This technology employs multiple columns connected in series, with countercurrent flow of solid and liquid phases, significantly improving chiral stationary phase utilization. Mathematical modeling indicates SMB can achieve >99% enantiomeric excess (ee) for (R)-(+)-itraconazole at production scales exceeding 100 kg/year, making it viable for industrial applications [5] [9].

Asymmetric Catalysis in Triazole Ring Formation

The stereoselective construction of the 1,2,4-triazole moiety in (R)-(+)-itraconazole necessitates catalytic methodologies that control chirality at the C2′ position of the sec-butyl side chain. Asymmetric nucleophilic substitution emerges as a pivotal strategy, wherein chiral organocatalysts or metal complexes differentiate prochiral faces during C-N bond formation. Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate the alkylation of triazolone precursors with enantiopure (R)-1-tosyloxybutane. This process proceeds via a tight ion pair, ensuring inversion of configuration with 92% ee and 85% yield [7] [9].

Table 2: Catalytic Systems for Stereoselective Triazolone Alkylation

Catalyst TypeCatalyst Structureee (%)Yield (%)Mechanistic Pathway
Chiral Phase-TransferCinchoninium Anthracenylmethyl9285SN2 with ion-pair shielding
Ru(II)-Pheox[Ru(p-cymene)((S)-iPr-Pheox)]I₂9591Outer-sphere electrophilic activation
Organocatalytic (Takemoto)Thiourea-dimethylaminopyridine8882H-bonding directed SN2

Ru(II)-pheox complexes represent another efficient catalytic system, activating the triazolone through η⁶-arene coordination and facilitating enantioselective C-N coupling. The (S)-iPr-Pheox ligand creates a well-defined chiral pocket, enabling nucleophilic attack with 95% ee. Kinetic studies confirm first-order dependence on catalyst concentration, supporting a turnover-limiting step involving electrophilic activation of the alkylating agent [4] [7]. Crucially, these catalytic methods circumvent the need for pre-resolved chiral building blocks, streamlining access to enantioenriched intermediates essential for (R)-(+)-itraconazole synthesis.

Diastereomeric Intermediate Separation Strategies

Dioxolane ring formation generates diastereomeric intermediates whose separation underpins the synthesis of stereochemically pure (R)-(+)-itraconazole. Ketalization of (R)-glycerol tosylate with 2,2′,4′-trichloroacetophenone under Brønsted acid catalysis (triflic acid, 0.1 equiv.) yields a 3:1 cis:trans diastereomer ratio. The dominant cis-diastereomer ((2R,4S)-dioxolane) is isolable via fractional crystallization from dichloromethane/diisopropyl ether, achieving >98% diastereomeric excess (de) [1] [9].

Key Separation Techniques:

  • Chromatographic Resolution: Gradient silica gel chromatography (CH₂Cl₂:acetone 50:1 → 5:1) resolves trans-diastereomers previously considered inaccessible. The (2R,4R) configuration exhibits distinct Rf values (0.38 vs. 0.42 for cis) due to altered dipole moments, enabling isolation of analytically pure material [1] [9].
  • Countercurrent Distribution: Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:4:1) exploits differences in partition coefficients (Kd(trans) = 1.8 vs. Kd(cis) = 1.2). This technique achieves baseline separation of 10-gram batches with >95% recovery [5].
  • Stereospecific Coupling: SN2 displacement of dioxolane tosylate with phenol-containing linker regions proceeds with strict stereointegrity. NMR analysis (Δδ = 0.25 ppm for H-2 proton) confirms configuration retention during ether bond formation, ensuring chiral fidelity in the final coupling step [1] [8].

These strategies provide gram-scale access to enantiopure (2R,4S)-dioxolane intermediates, serving as the stereochemical foundation for subsequent assembly of (R)-(+)-itraconazole.

Crystallization-Induced Diastereomer Transformations

Crystallization-induced diastereomer transformation (CIDT) leverages differential solubility and epimerization equilibria to upgrade stereochemical purity. The cis-dioxolane intermediate exhibits a 4.5-fold lower solubility in ethyl acetate than its trans-counterpart at 0°C. When equilibrated with catalytic p-toluenesulfonic acid (0.05 equiv.) in refluxing toluene, the trans-diastereomer epimerizes via ketal ring-opening/reclosure, driving the equilibrium toward the less soluble cis-isomer. Three sequential CIDT cycles convert 85% of racemic dioxolane into enantiopure (2R,4S)-cis-crystals with 99.5% de [5] [9].

Thermodynamic Parameters Influencing CIDT Efficiency:

  • Solvent Dependency: Polar solvents (DMF, DMSO) accelerate epimerization but reduce crystallinity. Optimal systems use toluene/acetonitrile (4:1), balancing kinetics (kepi = 2.1 × 10⁻³ s⁻¹) and crystal growth [5].
  • Supersaturation Control: Seeding with (2R,4S)-cis-crystals at 0.5 mol% suppresses spontaneous nucleation, ensuring crystal growth dominates over primary nucleation. This enhances particle size distribution (D50 = 120 μm) and filtration rates [9].
  • Thermodynamic Driving Force: The free energy difference between diastereomers (ΔΔG = 1.8 kJ/mol) favors cis-formation. Crystallization shifts the equilibrium by Le Chatelier’s principle, achieving near-quantitative conversion despite modest ΔΔG [5] [9].

This dynamic resolution strategy provides a robust industrial pathway to multikilogram quantities of stereochemically defined intermediates, circumventing the need for expensive chiral auxiliaries or chromatography.

Properties

CAS Number

154003-18-6

Product Name

Itraconazole, (R)-(+)-

IUPAC Name

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m0/s1

InChI Key

VHVPQPYKVGDNFY-TUJWMRSMSA-N

Solubility

Practically insoluble in water and dilute acidic solutions

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.